molecular formula C9H7N3S2 B162223 7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 10023-31-1

7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Cat. No.: B162223
CAS No.: 10023-31-1
M. Wt: 221.3 g/mol
InChI Key: UCLUWGOFEQZGBZ-UHFFFAOYSA-N
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Description

7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with methylating agents in the presence of catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of microwave irradiation to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .

Scientific Research Applications

7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fused thiazole rings allow it to bind to active sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine is unique due to its specific arrangement of fused thiazole rings and the presence of a methyl group at the 7-position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUWGOFEQZGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365927
Record name 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10023-31-1
Record name 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
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7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
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7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
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